molecular formula C10H8BrClN2O B13350616 2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine

2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine

Katalognummer: B13350616
Molekulargewicht: 287.54 g/mol
InChI-Schlüssel: BZAOLTNCOBFNNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine is a heterocyclic compound that features both furan and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine typically involves the bromination of furan derivatives followed by coupling with pyrimidine precursors. One common method involves the bromination of 5-bromofuran-2-yl compounds using molecular bromine in a solvent such as dichloroethane . The resulting brominated furan is then reacted with 4-chloro-5,6-dimethylpyrimidine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted furan derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced products.

Wirkmechanismus

The mechanism of action of 2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-Bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine is unique due to its combination of furan and pyrimidine rings, which confer specific electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Eigenschaften

Molekularformel

C10H8BrClN2O

Molekulargewicht

287.54 g/mol

IUPAC-Name

2-(5-bromofuran-2-yl)-4-chloro-5,6-dimethylpyrimidine

InChI

InChI=1S/C10H8BrClN2O/c1-5-6(2)13-10(14-9(5)12)7-3-4-8(11)15-7/h3-4H,1-2H3

InChI-Schlüssel

BZAOLTNCOBFNNL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(N=C1Cl)C2=CC=C(O2)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.